Methyl 3-cyclohexylprop-2-ynoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-cyclohexylprop-2-ynoate can be synthesized through the esterification of 3-cyclohexylprop-2-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes similar to those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclohexylprop-2-ynoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-cyclohexylprop-2-ynoic acid.
Reduction: 3-cyclohexylprop-2-ynol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-cyclohexylprop-2-ynoate is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-cyclohexylprop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-phenylprop-2-ynoate
- Methyl 3-butylprop-2-ynoate
- Methyl 3-hexylprop-2-ynoate
Uniqueness
Methyl 3-cyclohexylprop-2-ynoate is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it valuable for specific research applications .
Properties
CAS No. |
42134-60-1 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
methyl 3-cyclohexylprop-2-ynoate |
InChI |
InChI=1S/C10H14O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h9H,2-6H2,1H3 |
InChI Key |
KNJFFLQWUURWDC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1CCCCC1 |
Origin of Product |
United States |
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